Indium nitride - 25617-98-5

Indium nitride

Catalog Number: EVT-290790
CAS Number: 25617-98-5
Molecular Formula: InN
Molecular Weight: 128.82 g/mol
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Product Introduction

Description

Indium nitride is a semiconductor belonging to the group III-nitride materials. It holds significant interest due to its unique properties and potential applications in various fields like optoelectronics, high-speed electronics, and sensing technology. InN exhibits high electron mobility, small effective mass, and a narrow band gap, making it suitable for high-frequency transistors, terahertz emitters, and infrared optoelectronic devices. [, , , , ]

Future Directions
  • Improved synthesis techniques: Developing methods to synthesize high-quality InN films with fewer defects and controllable properties remains a key area of research. []
  • Exploration of novel applications: Further research is needed to fully exploit InN's potential in emerging fields like quantum cryptography and plasmonics. [, ]
  • Fundamental understanding of properties: Detailed investigation into InN's electronic structure and transport properties is crucial to optimize its performance in various applications. [, ]
  • Development of InN-based nanostructures: Further research on InN nanowires and quantum dots could lead to advances in optoelectronic and sensing applications. [, , ]

Gallium Nitride (GaN)

Compound Description: Gallium Nitride (GaN) is a III-V semiconductor with a wide bandgap of 3.4 eV. [] It is a key material in optoelectronic devices, including LEDs. []

Aluminum Nitride (AlN)

Compound Description: Aluminum Nitride (AlN) is a wide-bandgap semiconductor (6.2 eV) belonging to the III-nitride group. [] It finds applications in optoelectronics and photonics, particularly in the UV region. []

Relevance: AlN shares structural similarities with InN, both crystallizing in the wurtzite structure. [] They are used in conjunction with GaN and their alloys to engineer heterostructures and devices. [] The research emphasizes the importance of III-nitrides, including InN and AlN, in developing devices covering a broad spectral range from the visible to the UV region. []

Indium Gallium Nitride (InGaN)

Compound Description: Indium Gallium Nitride (InGaN) represents a ternary alloy semiconductor system combining InN and GaN. [, ] By adjusting the In/Ga ratio, its bandgap can be tuned across the visible spectrum. []

Relevance: InGaN is directly related to InN as it incorporates indium and nitrogen into its structure. [, ] While InGaN is widely used in LEDs, achieving efficient green light emission poses challenges due to material quality issues. [] This research proposes InN nanowires as an alternative approach to address this "green gap" problem. []

Aluminum Indium Nitride (AlInN)

Compound Description: Aluminum Indium Nitride (AlInN) is a ternary alloy composed of AlN and InN. [] By controlling the Al/In ratio, it offers tunable optoelectronic properties for various applications. []

Relevance: AlInN is directly related to InN, sharing nitrogen as a common element and often incorporating indium in high percentages. [] Research on AlInN often aims to improve its structural quality for enhanced optical properties, similar to the challenges faced with InN. [] This study focuses on a metal-rich, low-temperature growth approach to achieve high-quality AlInN with high indium content. []

Indium Oxide (In2O3)

Compound Description: Indium Oxide (In2O3) is a transparent conducting oxide known for its electrical conductivity and optical transparency. [] It often serves as a substrate or intermediate layer in semiconductor device fabrication. []

Relevance: In2O3 is relevant to InN research due to its use as an intermediate layer on sapphire substrates for growing cubic InN. [] The close lattice match between cubic In2O3 and InN promotes the stabilization of the cubic InN polytype. []

Indium Arsenide Nitride (InAsN)

Compound Description: Indium Arsenide Nitride (InAsN) represents a III-V semiconductor alloy combining InN with Indium Arsenide (InAs). [] It is investigated for its potential in optoelectronic applications, particularly in the infrared region. []

Relevance: InAsN is directly related to InN, incorporating both indium and nitrogen. [] Research on InAsN, similar to InN, focuses on understanding and controlling its optoelectronic properties, often at the nanoscale level. [] This research investigates the electronic structure and charge distribution in small InAsN clusters, highlighting the role of nitrogen and dopant atoms in manipulating their properties. []

Synthesis Analysis

Methods

The synthesis of indium nitride can be achieved through several methods, each with distinct technical details:

  1. Sonochemical Synthesis: This method utilizes ultrasound to facilitate the formation of indium nitride nanoparticles. A study demonstrated that using xylene as a solvent and lithium nitride as a nitrogen source resulted in the successful synthesis of indium nitride nanocrystals in both cubic and hexagonal phases .
  2. Sol-Gel Spin Coating: This technique involves creating a thin film of indium nitride through sol-gel processes followed by nitridation under ammonia. The sol-gel method allows for control over the film's thickness and morphology .
  3. Chemical Vapor Deposition: Traditional chemical vapor deposition techniques are commonly employed for synthesizing indium nitride, often requiring pre-deposited metal layers to catalyze growth. This method can produce high-quality films but typically involves high temperatures .
  4. Molten Salt Nitridation: A novel approach using molten salts has been explored, where indium chloride and lithium amide serve as precursors. This method allows for the synthesis of single-phase indium nitride nanocrystals at lower temperatures than conventional methods .

Technical Details

The choice of synthesis method significantly influences the structural properties of indium nitride. For instance, sonochemical synthesis has been shown to enhance photocatalytic activity when combined with titanium dioxide . In contrast, sol-gel techniques provide uniform thin films suitable for electronic applications .

Molecular Structure Analysis

Indium nitride exhibits two primary crystal structures: hexagonal wurtzite and cubic zinc blende. The hexagonal phase is more stable at room temperature and is often favored in applications due to its superior electronic properties.

Structure Data

  • Lattice Parameters:
    • Hexagonal phase: a=0.3548a=0.3548 nm, c=0.5687c=0.5687 nm.
    • Cubic phase: Lattice parameter typically around 0.46570.4657 nm.

X-ray diffraction studies confirm these lattice constants, validating the structural integrity of synthesized samples .

Chemical Reactions Analysis

Indium nitride participates in several chemical reactions that are critical for its synthesis and application:

  • Nitridation Reactions: The formation of indium nitride typically involves reactions between indium precursors (like indium chloride) and nitrogen sources (such as lithium nitride or ammonia). For example:
    InCl3+LiNH2InN+LiCl+H2\text{InCl}_3+\text{LiNH}_2\rightarrow \text{InN}+\text{LiCl}+\text{H}_2

This reaction highlights the conversion of indium chloride into indium nitride through a nitridation process.

Mechanism of Action

The mechanism by which indium nitride functions in electronic applications primarily relates to its semiconductor properties:

  • Charge Carrier Dynamics: Indium nitride has a direct bandgap that allows it to efficiently absorb and emit light, making it suitable for optoelectronic devices such as light-emitting diodes and laser diodes.
  • Photocatalytic Activity: When utilized in photocatalysis, indium nitride nanoparticles enhance the degradation rates of organic pollutants under UV light due to their ability to generate electron-hole pairs effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically appears as a dark gray or black solid.
  • Density: Approximately 7.24g cm37.24\,\text{g cm}^3.
  • Melting Point: Indium nitride has a melting point around 900C900^\circ C.

Chemical Properties

  • Stability: Indium nitride is stable under ambient conditions but can react with strong acids or bases.
  • Bandgap Energy: The bandgap energy varies between 0.650.65 eV (for hexagonal phase) to about 1.91.9 eV (for cubic phase), depending on strain and composition.

These properties make indium nitride an attractive candidate for various applications in electronics and photonics.

Applications

Indium nitride finds numerous applications across scientific fields:

  • Optoelectronics: Used in light-emitting diodes, laser diodes, and photodetectors due to its direct bandgap properties.
  • Solar Cells: Its ability to absorb light makes it suitable for photovoltaic applications.
  • Photocatalysis: Indium nitride nanoparticles improve photocatalytic processes for environmental remediation by degrading pollutants effectively .
  • High-Frequency Electronics: Its electron mobility makes it ideal for high-speed electronic devices.
Introduction to Indium Nitride

Indium nitride (InN) stands as a critical member of the III-V nitride semiconductor family, alongside gallium nitride (GaN) and aluminum nitride (AlN). This compound has emerged from historical obscurity to become a material of significant scientific interest due to its unique electronic and optical properties. With a direct bandgap in the near-infrared region and exceptionally high electron mobility, InN offers substantial potential for advancing high-frequency electronics, full-spectrum solar cells, and efficient light-emitting devices. Its ability to form ternary and quaternary alloys (InGaN, InAlN, InAlGaN) enables precise bandgap engineering across an unprecedented spectral range, from the deep ultraviolet to the infrared. Despite persistent materials science challenges, ongoing research continues to unlock InN's capabilities for next-generation optoelectronic and energy-harvesting technologies [5] [9].

Historical Evolution of InN Research

The scientific journey of indium nitride spans decades of controversy and revision. Early research prior to the 2000s consistently reported a bandgap of approximately 1.9 eV, categorizing InN as a visible-light semiconductor. This perception shifted dramatically when advanced epitaxial growth techniques enabled the production of high-purity InN samples. Through meticulous optical characterization, researchers discovered that the previously accepted bandgap value stemmed from fundamental measurement errors compounded by high unintentional doping and oxygen contamination. By 2002, converging evidence from multiple laboratories definitively established InN's true bandgap at approximately 0.7 eV – a revolutionary correction that reshaped the landscape of III-nitride semiconductors [4] [5]. This bandgap revision necessitated a comprehensive reevaluation of InN's fundamental parameters, including its electron effective mass, which high magnetic field measurements subsequently determined to be 0.055m₀ – significantly lighter than previously assumed [8]. These paradigm-shifting discoveries unveiled the material's potential for infrared optoelectronics and transformed understanding of InGaN alloy properties, explaining the exceptional performance of indium-rich InGaN in long-wavelength devices despite substantial crystalline defects [4].

Significance in III-V Nitride Semiconductors

Within the III-V nitride ecosystem, InN occupies a distinctive position due to its narrow bandgap and superior transport properties. The material's exceptionally high room-temperature electron mobility (reaching 3200 cm²/V·s in high-quality samples) and high peak electron velocity make it uniquely suited for high-frequency transistors and low-resistance contact layers in GaN-based electronics [5] [6]. When alloyed with GaN, the resulting ternary compound InGaN spans continuous direct bandgaps from 0.65 eV (InN) to 3.4 eV (GaN), enabling device designs that cover virtually the entire solar spectrum and visible light range [7] [10]. This tunability has proven revolutionary for solid-state lighting, where InGaN quantum wells form the active regions of commercial blue, green, and white LEDs [7]. Similarly, InN's combination with AlN (bandgap: 6.2 eV) creates the InAlN system, which can be lattice-matched to GaN at approximately 17-18% indium composition – a valuable property for reducing defect densities in heterostructure devices [2]. The following table summarizes key comparative properties within the III-nitride family:

Table 1: Fundamental Properties of Binary III-V Nitride Semiconductors

PropertyInNGaNAlN
Bandgap (eV, 300K)0.65-0.73.46.2
Lattice Constant a (Å)3.543.193.11
Electron Mobility (cm²/V·s)≤3200≤1500≤300
Thermal Conductivity (W/m·K)45-120130-250285
Crystal StructureWurtziteWurtziteWurtzite

This combination of complementary properties positions InN as an indispensable component in the III-nitride material system, particularly for extending device functionality into infrared wavelengths where GaN and AlN cannot operate effectively [5] [9] [10].

Current Research Landscape and Technological Relevance

Contemporary InN research focuses primarily on overcoming materials synthesis challenges while developing novel device architectures. Significant efforts target the persistent problem of p-type doping, which remains a critical barrier to realizing InN-based homojunction devices such as LEDs and solar cells [5] [8]. Concurrently, researchers are refining growth techniques including molecular beam epitaxy (MBE), metalorganic chemical vapor deposition (MOCVD), and sputtering to improve crystal quality and reduce point defects [2] [7]. The thermal instability of InN – decomposing significantly above 480°C compared to GaN's stability beyond 700°C – necessitates low-temperature growth strategies that often compromise material quality [7]. Heteroepitaxial integration poses additional challenges due to lattice mismatch with common substrates (sapphire, silicon carbide, silicon) and even with GaN layers, creating dislocations that impair device performance [1] [2].

Despite these challenges, InN's technological relevance continues to expand. In photovoltaics, its near-ideal bandgap for solar energy conversion (theoretical single-junction efficiency limit exceeding 30%) drives research into InGaN-based tandem cells [6] [8]. For electronics, high-electron-mobility transistors (HEMTs) incorporating InN channels or InAlN barriers promise superior high-frequency performance beyond current GaN capabilities [8] [10]. InN's unique surface properties, particularly the presence of a strong surface electron accumulation layer creating a natural two-dimensional electron gas (2DEG), have sparked interest in chemical and biological sensing applications where surface interactions directly modulate conductivity [10]. Additionally, the discovery of superconductivity in heavily magnesium-doped InN films below 4 K opens possibilities for novel quantum devices [5]. The global research momentum is reflected in the accelerating publication rate, with recent comprehensive reviews synthesizing advances across materials science, physics, and device engineering [9].

Properties

CAS Number

25617-98-5

Product Name

Indium nitride

IUPAC Name

azanylidyneindigane

Molecular Formula

InN

Molecular Weight

128.82 g/mol

InChI

InChI=1S/In.N

InChI Key

NWAIGJYBQQYSPW-UHFFFAOYSA-N

SMILES

N#[In]

Synonyms

indium nitride
InN cpd

Canonical SMILES

N#[In]

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